molecular formula C12H16N2O4 B2633230 N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide CAS No. 385381-60-2

N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide

Cat. No.: B2633230
CAS No.: 385381-60-2
M. Wt: 252.27
InChI Key: FNWXOYAJEXJJAC-UHFFFAOYSA-N
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Description

N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N’-phenylethanediamide is a chemical compound with the molecular formula C12H16N2O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N’-phenylethanediamide typically involves the reaction of 2-hydroxy-1-(hydroxymethyl)-1-methylethylamine with phenylethanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N’-phenylethanediamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and yield while minimizing production costs. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N’-phenylethanediamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide groups can be reduced to amines under suitable conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters, depending on the substituent introduced.

Scientific Research Applications

N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N’-phenylethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N’-phenylethanediamide involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The hydroxyl and amide groups play a crucial role in these interactions, allowing the compound to bind to specific proteins or enzymes and modulate their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-1-(hydroxymethyl)-1-methylethyl)cyclohexanecarboxamide
  • N-(2-hydroxy-1-(hydroxymethyl)-1-methylethyl)-2,2-dimethylpropanamide
  • N-(2-hydroxy-1-(hydroxymethyl)-1-methylethyl)benzenesulfonamide

Uniqueness

N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N’-phenylethanediamide is unique due to its specific combination of hydroxyl and amide functional groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various applications, particularly in the fields of chemistry and medicine, where its ability to interact with specific molecular targets can be leveraged for therapeutic purposes.

Properties

IUPAC Name

N'-(1,3-dihydroxy-2-methylpropan-2-yl)-N-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(7-15,8-16)14-11(18)10(17)13-9-5-3-2-4-6-9/h2-6,15-16H,7-8H2,1H3,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWXOYAJEXJJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)NC(=O)C(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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